Enhanced In Vivo Potency: Celgosivir is Twice as Efficacious as Castanospermine in a Lethal Dengue Mouse Model
In a direct head-to-head comparison using a lethal dengue virus (DENV) mouse model, Celgosivir demonstrated a 2-fold increase in in vivo antiviral efficacy compared to its active metabolite, castanospermine. This improved potency is attributed to the prodrug's enhanced pharmacokinetic properties [1].
| Evidence Dimension | In vivo antiviral efficacy (dose required for comparable protective effect) |
|---|---|
| Target Compound Data | 25 mg/kg BID |
| Comparator Or Baseline | Castanospermine: 50 mg/kg BID |
| Quantified Difference | 2-fold higher potency (half the dose required for comparable efficacy) |
| Conditions | AG129 mice infected with a lethal dose of mouse-adapted DENV; 5-day treatment period |
Why This Matters
This demonstrates that Celgosivir provides a superior therapeutic window and requires a lower dose to achieve the same antiviral effect as its parent compound, making it a more attractive candidate for further development.
- [1] Watanabe S, Rathore AP, Sung C, Lu F, Khoo YM, Connolly J, et al. Dose- and schedule-dependent protective efficacy of celgosivir in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial. Antiviral Res. 2012 Nov;96(1):32-5. View Source
